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Compound of Interest

Compound Name: Methyl difluoroacetate

Cat. No.: B1580911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of methyl difluoroacetate and its

key derivatives. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a clear, comparative format, this document aims to serve as a

valuable resource for the identification, characterization, and quality control of these

compounds in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl difluoroacetate and a

selection of its derivatives. This data facilitates the objective comparison of their structural and

electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. The tables below present the ¹H, ¹³C, and ¹⁹F NMR chemical shifts (δ) in parts per

million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data
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Compound
-OCH₃ (δ,
ppm)

-CH₂- (δ,
ppm)

-CH₃ (δ,
ppm)

CHF₂- (δ, t,
JHF, Hz)

Other
Protons (δ,
ppm)

Methyl

difluoroacetat

e[1][2]

3.86 (s) - - 6.05 (t, 54.0) -

Ethyl

difluoroacetat

e[3]

- 4.32 (q, 7.1) 1.33 (t, 7.1) 5.95 (t, 54.2) -

Methyl

fluoroacetate[

4]

3.79 (s) 4.85 (d, 47.5) - - -

Ethyl

fluoroacetate[

5]

- 4.25 (q, 7.1) 1.30 (t, 7.1) - 4.80 (d, 47.5)

Methyl

chlorodifluoro

acetate[6]

3.98 (s) - - - -

Table 2: ¹³C NMR Spectroscopic Data
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Compoun
d

C=O (δ,
ppm)

CHF₂ (δ,
t, JCF,
Hz)

-OCH₃ (δ,
ppm)

-OCH₂-
(δ, ppm)

-CH₃ (δ,
ppm)

Other
Carbons
(δ, ppm)

Methyl

difluoroace

tate[1][2][7]

164.8 (t,

30.2)

108.9 (t,

246.0)
53.2 - - -

Ethyl

difluoroace

tate

164.2 (t,

30.0)

109.1 (t,

247.0)
- 63.0 13.9 -

Methyl

fluoroaceta

te[8]

168.0 (d,

19.0)
- 52.5 - -

CH₂F: 77.0

(d, 180.0)

Ethyl

fluoroaceta

te[5]

167.5 (d,

18.5)
- - 62.0 14.0

CH₂F: 77.2

(d, 180.5)

Methyl

chlorodifluo

roacetate

162.0 (t,

35.0)
- 54.0 - -

CCl₂F₂:

118.0 (t,

300.0)

Table 3: ¹⁹F NMR Spectroscopic Data

Compound
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Methyl

difluoroacetate[1][9]
-127.5 d 54.0 (HF)

Ethyl difluoroacetate -127.8 d 54.2 (HF)

Methyl fluoroacetate -214.0 t 47.5 (HF)

Ethyl fluoroacetate[5] -214.2 t 47.5 (HF)

Methyl

chlorodifluoroacetate
-68.0 s -
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Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing

vibrations of the chemical bonds. The table below lists the characteristic absorption frequencies

(in cm⁻¹) for key functional groups.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Compound C=O Stretch C-F Stretch C-O Stretch

Methyl

difluoroacetate[2]
1770 1100-1200 1250

Ethyl difluoroacetate 1765 1100-1200 1245

Methyl fluoroacetate 1760 1050-1150 1280

Ethyl fluoroacetate[5] 1755 1050-1150 1275

Methyl

chlorodifluoroacetate[

6][10]

1785 1150-1250 1230

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. The table below presents the molecular ion ([M]⁺) and

major fragment ions observed in the mass spectra.

Table 5: Mass Spectrometry Data (m/z)
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Compound [M]⁺ [M-OCH₃]⁺
[CHF₂]⁺ /
[CH₂F]⁺

[COOCH₃]⁺
Other Key
Fragments

Methyl

difluoroacetat

e[11][12]

110 79 51 59 81 ([M-F]⁺)

Ethyl

difluoroacetat

e

124 93 51 73 95 ([M-F]⁺)

Methyl

fluoroacetate
92 61 33 59 -

Ethyl

fluoroacetate[

13]

106 75 33 73 -

Methyl

chlorodifluoro

acetate[6][10]

144/146 113/115
85/87

([CClF₂]⁺)
59

109/111 ([M-

Cl]⁺)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide. Instrument parameters may need to be optimized for specific samples and

equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Tune and shim the NMR spectrometer to the specific solvent and probe.

For ¹H NMR, acquire the spectrum using a standard pulse sequence (e.g., zg30). Set the

spectral width to cover the expected chemical shift range (typically 0-12 ppm).
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For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for

each carbon. A wider spectral width (0-220 ppm) is required.

For ¹⁹F NMR, a specific fluorine probe or a broadband probe tuned to the fluorine

frequency is necessary. The chemical shift range for fluorine is much larger than for

protons.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption peaks.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the coupling patterns to determine spin-spin coupling constants (J-values).

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr)

to form a thin film.

ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the

ATR crystal.

Data Acquisition:

Record a background spectrum of the empty salt plates or the clean ATR crystal.

Place the prepared sample in the IR beam path.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹). The instrument software will automatically ratio the sample spectrum to the
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background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands for the functional groups present in the

molecule by comparing the peak positions (in cm⁻¹) to correlation charts.

Note the intensity and shape of the absorption bands.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent

compatible with the ionization source (e.g., methanol, acetonitrile).

Instrumentation and Analysis:

Introduce the sample into the mass spectrometer via direct infusion or through a

chromatographic system (e.g., GC-MS or LC-MS).

Select an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or

Electrospray Ionization (ESI) for LC-MS.

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

Data Interpretation:

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

Analyze the fragmentation pattern to identify characteristic fragment ions, which provide

structural information.

Compare the observed mass spectrum with library spectra for confirmation.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

sample, from preparation to data interpretation.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Obtain Chemical Sample

Dissolve in Appropriate Solvent

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

NMR Tube

IR Spectroscopy

Salt Plates / ATR

Mass Spectrometry

Dilute Solution

Process NMR Data
(FT, Phasing, Calibration)

Process IR Data
(Background Subtraction)

Process MS Data
(Peak Identification)

Structural Elucidation &
Comparative Analysis

end

Final Report

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic characterization of a chemical

compound.
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This guide is intended to be a living document. As new data for other derivatives of methyl
difluoroacetate become available, they will be incorporated to enhance the comparative scope

of this resource.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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